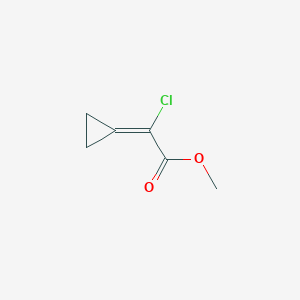

Methyl 2-chloro-2-cyclopropylideneacetate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-chloro-2-cyclopropylideneacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClO2/c1-9-6(8)5(7)4-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHISBEHOSHGCCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C1CC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20327302 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82979-45-1 | |

| Record name | methyl 2-chloro-2-cyclopropylideneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20327302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 Chloro 2 Cyclopropylideneacetate

Established Synthetic Routes to Cyclopropylideneacetates

The synthesis of cyclopropylideneacetates can be achieved through several distinct chemical pathways. These methods often involve multi-step sequences that build the strained ring system and introduce the requisite functional groups.

Preparation from 2-(1'-Mesyloxycyclopropyl)acetic Acid

A key strategy for synthesizing methyl 2-chloro-2-cyclopropylideneacetate involves a sequence starting from a cyclopropanol (B106826) derivative, which is transformed into a mesylated acetic acid intermediate. This intermediate then undergoes chlorination and elimination to yield the target allene.

The synthesis of this compound can be effectively achieved from 2-(1'-mesyloxycyclopropyl)acetic acid. rsc.org The process begins with the in situ formation of the acid chloride from the carboxylic acid. This transient species is then subjected to chlorination. A common method employs N-chlorosuccinimide (NCS) in the presence of a catalytic quantity of hydrochloric acid (HCl) to install the chlorine atom at the alpha position to the newly formed acid chloride. rsc.org This transformation sets the stage for the subsequent elimination step. In a similar fashion, the bromo-analogue can be prepared using N-bromosuccinamide (NBS). rsc.org

Table 1: Reagents for Halogenation

| Target Halogen | Reagent | Catalyst |

|---|---|---|

| Chlorine | N-Chlorosuccinimide (NCS) | Hydrochloric Acid (HCl) |

This interactive table summarizes the halogenating agents used in this synthetic step.

Following the chlorination step, the resulting intermediate, methyl 2-chloro-2-(1'-mesyloxycyclopropyl)acetate, undergoes a base-mediated elimination reaction to furnish the final product. rsc.org The use of a suitable base, such as triethylamine (B128534), facilitates a domino transformation. This process involves the elimination of the mesyl group (dehydromesylation) to form the cyclopropylidene double bond and the elimination of HCl to generate the exocyclic double bond of the acetate (B1210297) moiety, resulting in the formation of this compound. rsc.org

Derivation from Methyl Phenylacetate (B1230308) and 3,3-Dimethoxypropionate/3,3-Diethoxypropionate

The foundational cyclopropane (B1198618) ring system for these targets can be constructed using the Kulinkovich reductive cyclopropanation. For instance, the reaction of 3,3-diethoxypropionate can yield a cyclopropanol derivative that serves as a precursor to 2-(1'-mesyloxycyclopropyl)acetic acid. rsc.org While the outline mentions methyl phenylacetate as a potential starting material for cyclopropylideneacetates, specific literature detailing its direct use in a pathway with 3,3-dimethoxypropionate or 3,3-diethoxypropionate to form the target compound was not prominently found in the surveyed results. However, the general logic of using ester enolates to react with suitable precursors to form cyclopropane rings is a fundamental concept in organic synthesis.

Electrocyclic Ring Opening of Tetrachlorocyclopropene

A theoretical approach to the cyclopropylidene framework involves the principles of pericyclic reactions, specifically the electrocyclic ring-opening of a substituted cyclopropene. organic-chemistry.orgmasterorganicchemistry.com According to Woodward-Hoffmann rules, the thermal ring-opening of a cyclobutene (B1205218), a 4π electron system, proceeds in a conrotatory fashion. masterorganicchemistry.comyoutube.comlibretexts.org Applying this principle to the analogous tetrachlorocyclopropene, one would predict a thermal, conrotatory ring-opening to yield a tetrachloroallene derivative. This highly reactive intermediate could then potentially be trapped and chemically modified through subsequent reactions to install the required acetate functionality. This synthetic design remains a conceptual pathway based on established reactivity principles. imperial.ac.uk

Table 2: Predicted Stereochemical Outcome for 4π Electrocyclic Reactions

| Condition | Number of π Electrons | Allowed Mode of Rotation |

|---|---|---|

| Thermal (Heat) | 4n (e.g., 4) | Conrotatory |

This interactive table outlines the selection rules for 4π electron electrocyclic reactions.

Olefination of 1-Sulfonylcyclopropanols as Cyclopropanone (B1606653) Surrogates

Due to the inherent instability and high reactivity of cyclopropanone, stable surrogates are often employed in synthesis. 1-Phenylsulfonylcyclopropanols have emerged as effective and accessible precursors for cyclopropanones. The addition of various organometallic reagents to these surrogates provides a straightforward method to synthesize 1-substituted cyclopropanols.

To access cyclopropylideneacetates from this type of intermediate, a subsequent olefination reaction is necessary. A logical and widely used method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.orgnrochemistry.com This reaction involves a phosphonate-stabilized carbanion, which would be generated by deprotonating a reagent like methyl (diethoxyphosphoryl)acetate. This carbanion would then react with the cyclopropanone (generated in situ from its surrogate) to produce the target methyl 2-cyclopropylideneacetate skeleton. wikipedia.orgnrochemistry.com The HWE reaction is known for its high efficiency and generally favors the formation of the (E)-alkene, although the stereochemistry at the exocyclic double bond is a key consideration in these systems. wikipedia.org

Optimization Strategies in Synthesis

The successful synthesis of this compound hinges on the careful optimization of several key reaction parameters. A documented synthetic route involves the initial conversion of a cyclopropanol derivative to 2-(1-mesyloxycyclopropyl)acetic acid. This intermediate subsequently undergoes chlorination and basic elimination to yield the final product. uni-goettingen.de The following subsections detail critical optimization strategies for this process.

Control of Stoichiometric Ratios

Precise control of the molar ratios of reactants is crucial in the chlorination and subsequent elimination steps. In the chlorination of the 2-(1-mesyloxycyclopropyl)acetic acid intermediate to its corresponding acid chloride, and subsequent reaction with a chlorinating agent like N-chlorosuccinimide (NCS), the stoichiometry must be carefully managed. An excess of the chlorinating agent could lead to undesired side reactions and impurities, while an insufficient amount would result in incomplete conversion. Similarly, the stoichiometry of the base used in the final elimination step to form the cyclopropylidene double bond must be optimized to ensure complete reaction without promoting unwanted side reactions.

Application of Dehydrating Agents

While the specific application of dehydrating agents in the final esterification step to produce this compound is not extensively detailed in the available literature for this exact molecule, their use in related esterification reactions is a standard practice to drive the reaction equilibrium towards the product. In a laboratory setting, dehydrating agents such as magnesium sulfate (B86663) or sodium sulfate are commonly employed to remove water from the reaction mixture, thereby increasing the yield of the desired ester. The choice of dehydrating agent and its compatibility with the reactants and reaction conditions are critical considerations.

Management of Reaction Temperature

Techniques for Minimizing Oxidation (Dropwise Addition, Inert Atmosphere)

To minimize oxidation and other side reactions, particularly during the chlorination step, several techniques are employed. The dropwise addition of reagents, such as the chlorinating agent, helps to control the reaction rate and dissipate any heat generated, thus preventing localized overheating and potential degradation of the reactants or products.

Furthermore, conducting the reaction under an inert atmosphere, such as nitrogen or argon, is a standard precautionary measure. This prevents the interaction of reaction intermediates with atmospheric oxygen, which could otherwise lead to the formation of oxidized impurities. This is particularly important when handling sensitive reagents or intermediates that are prone to oxidation.

Stereochemical Control in Synthesis

The stereochemical outcome of the synthesis of this compound is of significant interest, particularly for applications where a specific enantiomer is required.

Enantioenriched Precursors

A primary strategy for achieving stereochemical control is through the use of enantioenriched precursors. While the direct asymmetric synthesis of this compound has not been extensively reported, the synthesis of chiral cyclopropane-containing molecules often relies on starting materials that already possess the desired stereochemistry. For instance, if the initial cyclopropanol derivative were available in an enantioenriched form, this chirality could potentially be carried through the subsequent reaction sequence to yield an enantioenriched final product. The development of synthetic routes starting from readily available chiral building blocks is an active area of research in asymmetric synthesis.

Alkene Geometry Control (Z:E Mixtures)

The formation of this compound often proceeds through an elimination reaction of a suitable precursor, where a hydrogen and a leaving group are removed from adjacent carbon atoms to form the carbon-carbon double bond. The stereochemical outcome of this elimination, leading to either the Z or E isomer, is a subject of significant interest in synthetic organic chemistry.

One of the primary methods for the synthesis of this compound involves the base-induced elimination of a hydrogen halide from a halo-substituted cyclopropyl (B3062369) precursor. A notable synthetic approach starts from a cyclopropanol derivative, which is then converted to a more elaborate intermediate poised for elimination. For instance, a 2-(1'-mesyloxycyclopropyl)acetic acid can be prepared, followed by chlorination of the corresponding acid chloride with N-chlorosuccinamide in the presence of a catalytic amount of hydrochloric acid. The resulting chlorinated intermediate then undergoes a basic elimination to yield this compound. uni-goettingen.de

While the literature describes the successful synthesis of this compound and its bromo-analogue via such elimination pathways, detailed studies systematically investigating the influence of reaction parameters on the Z:E isomer ratio are not extensively documented in publicly available research. The specific ratio of Z and E isomers obtained is highly dependent on factors such as the nature of the base, the solvent system, the reaction temperature, and the stereochemistry of the starting material.

In the absence of specific experimental data for the synthesis of this compound, a general understanding of elimination reaction mechanisms can provide insight into how control over the Z:E mixture might be achieved.

Factors Potentially Influencing the Z:E Ratio:

| Factor | Potential Influence on Z:E Ratio |

| Base | The steric bulk and strength of the base can influence which proton is abstracted and the geometry of the transition state, thereby affecting the isomer ratio. |

| Solvent | The polarity and protic or aprotic nature of the solvent can impact the stability of the transition state and the solubility of the base, which in turn can alter the stereochemical outcome. |

| Temperature | Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially favoring the formation of the more stable isomer at higher temperatures. |

| Precursor Stereochemistry | The stereochemical arrangement of the hydrogen and the leaving group in the precursor molecule can dictate the geometry of the resulting alkene, particularly in concerted E2 elimination reactions. |

Further research is required to delineate the precise conditions that favor the formation of either the Z or E isomer of this compound, which would enable the selective synthesis of a desired isomer for specific applications.

Reactivity and Reaction Mechanisms

Michael Addition Reactions

Methyl 2-chloro-2-cyclopropylideneacetate readily undergoes Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated system. This reactivity is the foundation for a range of domino reactions and sequential transformations.

Michael Addition of Benzylamines: Ring Enlargement and Elimination to Cyclobutenecarboxylates

While the specific reaction with benzylamine (B48309) is a conceptual pathway, the analogous reaction with amidines provides a well-documented example of this transformation. The reaction of this compound with amidines proceeds as an efficient, one-step domino reaction to produce cyclobutene-annelated pyrimidinones (B12756618). nih.govuni-goettingen.de This process involves an initial Michael addition of the nitrogen nucleophile to the cyclopropylideneacetate. This is followed by an intramolecular ring enlargement and elimination sequence, which results in the formation of a stable cyclobutene (B1205218) ring fused to a heterocyclic system.

The proposed mechanism for this domino reaction is initiated by the nucleophilic attack of the amidine on the electrophilic double bond of the cyclopropylideneacetate. The resulting intermediate then undergoes a series of rearrangements, leading to the expansion of the three-membered cyclopropane (B1198618) ring into a four-membered cyclobutene ring. This transformation highlights the utility of this compound in synthesizing complex bicyclic structures from simple starting materials. nih.govuni-goettingen.de

Michael Addition with Grignard Reagents: Formation of Magnesium Enolates and Trapping with Aromatic Aldehydes

Grignard reagents, particularly isopropylmagnesium chloride, have been shown to smoothly undergo Michael addition to this compound. This reaction does not proceed via a chlorine-metal exchange but through a conjugate addition, forming a stable magnesium enolate intermediate. These enolates are highly effective nucleophiles and can be efficiently trapped in a one-pot reaction with various electrophiles, most notably aromatic aldehydes.

This sequential reaction provides a convenient one-pot route to highly substituted chlorohydrins. The reaction is typically initiated by the slow addition of the Grignard reagent to a solution of the cyclopropylideneacetate at low temperatures (e.g., 0 °C), followed by the addition of an aromatic aldehyde to trap the in situ generated magnesium enolate.

Highly Diastereoselective Sequential Michael-Aldol Reactions

The trapping of the magnesium enolate with aldehydes constitutes a sequential Michael-Aldol reaction. A key feature of this process is its high degree of diastereoselectivity. The magnesium enolates add to aldehydes with a pronounced anti-diastereoselectivity, leading to the formation of (2S,3R)-diastereomers as the major or exclusive product. This high level of stereocontrol is a significant advantage of this methodology, providing access to stereochemically defined chlorohydrins in high yields, often ranging from 72-92%. The reaction's stereochemical outcome is particularly influenced by the magnesium cation, which is known to favor the formation of anti-aldol products.

Table 1: Diastereoselective Michael-Aldol Reaction of this compound with i-PrMgCl and Various Aromatic Aldehydes

| Aldehyde | Product Yield (%) | Diastereomeric Ratio (anti:syn) |

| Benzaldehyde | 85 | >98:2 |

| p-Anisaldehyde | 92 | >98:2 |

| p-Chlorobenzaldehyde | 88 | >98:2 |

| p-Nitrobenzaldehyde | 78 | >98:2 |

| 2-Naphthaldehyde | 81 | >98:2 |

Transformation to Darzens-type α,β-Epoxyesters

The highly functionalized chlorohydrins obtained from the sequential Michael-Aldol reaction are valuable precursors for further transformations. Specifically, they can be converted into Darzens-type α,β-epoxyesters. This transformation is typically achieved by treating the chlorohydrin with a strong base, such as potassium tert-butoxide (t-BuOK). The base facilitates an intramolecular nucleophilic substitution, where the alkoxide formed from the hydroxyl group displaces the adjacent chlorine atom, leading to the closure of an epoxide ring. This cyclization process yields diastereomerically pure α,β-epoxyesters, demonstrating a method to convert the initial Michael-Aldol adducts into another important class of synthetic intermediates.

Addition of Indole (B1671886): Synthesis of 2-chloro-2-(3'-indolylcyclopropyl)acetate

The Michael addition of indole to this compound provides a direct route to cyclopropanated tryptophan precursors. uni-goettingen.de This reaction typically requires the presence of a Lewis acid to activate the Michael acceptor. The indole molecule, acting as a carbon nucleophile at its C3 position, attacks the β-carbon of the cyclopropylideneacetate. This addition opens the cyclopropylidene double bond and results in the formation of a new carbon-carbon bond, yielding methyl 2-chloro-2-(1-(1H-indol-3-yl)cyclopropyl)acetate. uni-goettingen.de This product is a key intermediate that can be further elaborated, for instance, by nucleophilic substitution of the chlorine atom to introduce other functional groups, such as an azide (B81097), which can then be reduced to an amine to complete the synthesis of a cyclopropanated tryptophan methyl ester. uni-goettingen.de

Addition of Primary Amines: Subsequent Acylation and Ring-Closing Nucleophilic Substitution to Spirocyclopropanated Oxopiperazinecarboxylates

This compound serves as a starting material for the synthesis of complex heterocyclic structures like spirocyclopropanated oxopiperazinecarboxylates. This multi-step synthesis begins with the Michael addition of a primary amine, such as 3-benzyloxypropylamine, to the cyclopropylideneacetate. The resulting adduct, a β-amino ester, is then subjected to an acylation reaction. This is commonly achieved through a peptide coupling with an N-protected amino acid (e.g., N-Boc-glycine). Following the coupling, the protecting group (Boc) is removed, and the newly freed amino group undergoes a subsequent intramolecular cyclization. This final ring-closing step, a nucleophilic substitution, forms the desired 2-spirocyclopropanated methyl 5-oxopiperazine-2-carboxylate in high yield. This reaction sequence demonstrates the utility of the title compound in building complex, conformationally restricted peptide mimics.

Cycloaddition Reactions

This compound readily participates in 1,3-dipolar cycloaddition reactions with nitrones. This type of reaction is a powerful tool for the construction of five-membered heterocyclic rings, in this case, isoxazolidines.

The reaction between 2-chloro-2-cyclopropylideneacetates and cyclic nitrones, such as pyrroline (B1223166) N-oxide, proceeds efficiently to yield 5-spirocyclopropaneisoxazolidines. These reactions are typically high-yielding, often quantitative, and result in the formation of a spirocyclic system where the cyclopropane ring is fused at the 5-position of the newly formed isoxazolidine ring. nih.govresearcher.lifersc.org

The following table summarizes the cycloaddition of this compound with a generic cyclic nitrone:

| Reactant 1 | Reactant 2 | Product | Yield |

| This compound | Cyclic Nitrone | Methyl 4'-chloro-2'-azaspiro[cyclopropane-1,5'-isoxazolidine]-3'-carboxylate | Quantitative |

The 5-spirocyclopropaneisoxazolidine adducts derived from 2-chloro-2-cyclopropylideneacetates exhibit interesting thermal behavior, undergoing cascade rearrangements to more complex heterocyclic structures. nih.govresearcher.lifersc.org The presence of the chlorine atom on the carbon adjacent to the spirocyclopropane ring is crucial for facilitating these transformations. researcher.lifersc.org

The table below outlines the reactants and the final rearranged products of this cascade reaction:

| Starting Material | Conditions | Final Product | Yield |

| 4'-Chlorospiro[cyclopropane-1,5'-isoxazolidines] | Base-induced | Indolizinone derivatives | 53-70% |

1,3-Dipolar Cycloadditions with Nitrones

Thermal Behavior and Rearrangement Processes

Domino and Cascade Reactions

This compound serves as a key substrate in domino reactions with amidines, providing a highly efficient, one-step synthesis of cyclobutene-annelated pyrimidinones, specifically 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones. This transformation is initiated by a Michael addition of the amidine to the electron-deficient double bond of the cyclopropylideneacetate. This is followed by a complex sequence involving a ring-enlarging rearrangement and a final cyclization to furnish the bicyclic pyrimidinone structure.

The reaction is effective with a range of amidines, including formamidine (B1211174), benzamidine, and p-methylbenzamidine, as well as with N,N-dimethylguanidine, affording the corresponding pyrimidinones in moderate to good yields.

Table 1: Synthesis of Cyclobutene-Annelated Pyrimidinones from Amidines and this compound

| Amidine | Product Yield |

|---|---|

| Formamidine | 57% |

| Benzamidine | 84% |

| p-Methylbenzamidine | 79% |

These resulting cyclobutene-annelated pyrimidinones are heteroanalogues of benzocyclobutenes. As such, they can undergo thermal ring-opening to form reactive intermediates analogous to o-quinodimethanes. These intermediates can be trapped in situ by various dienophiles, such as dimethyl fumarate or methyl acrylate, in [4+2] cycloaddition reactions to yield tetrahydroquinazolone derivatives.

A versatile method for synthesizing spirocyclopropane-annelated heterocycles utilizes this compound as a reactive Michael acceptor. In this pathway, the reaction is initiated by the Michael addition of a thioamide to the activated double bond of the cyclopropylideneacetate. The resulting adduct then undergoes a subsequent ring-closure via an intramolecular nucleophilic substitution of the chloride atom. This sequence efficiently produces spirocyclopropane-annelated thiazinones and thiazoline-4-carboxylates.

Information regarding the rearrangement of this compound involving metal carbenoids or ammonium ylides could not be found in the searched literature.

Nucleophilic Substitution Reactions

This compound is a valuable precursor for synthesizing complex molecules containing biologically relevant heterocyclic motifs, such as indole. The process can begin with a Michael addition of indole to the cyclopropylideneacetate in the presence of a Lewis acid. This step yields methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate. uni-goettingen.de

Following this addition, the chloride atom on the resulting cyclopropyl (B3062369) ring becomes susceptible to nucleophilic substitution. For instance, reaction with sodium azide, often under phase-transfer catalysis conditions, effectively displaces the chloride to produce an azido (B1232118) ester. uni-goettingen.de This azido intermediate can then be reduced to the corresponding amine, providing a pathway to novel cyclopropanated tryptophan derivatives, which are of significant interest in medicinal chemistry. uni-goettingen.de

Applications in Advanced Organic Synthesis

Synthesis of Complex Organic Molecules

The reactivity of methyl 2-chloro-2-cyclopropylideneacetate is harnessed in several key synthetic strategies to build intricate molecular frameworks, particularly those containing spirocyclic and fused-ring systems.

A significant application of this compound is in the synthesis of spirocyclopropane-containing analogues of complex natural products. The introduction of the spirocyclopropane motif can significantly alter the parent molecule's conformation and biological activity. This is achieved through a Lewis acid-mediated Michael addition of an appropriate nucleophile, such as indole (B1671886), to the cyclopropylideneacetate. uni-goettingen.de

The synthetic pathway towards spirocyclopropanated analogues of (Demethoxy)fumitremorgine C begins with the addition of indole to this compound. uni-goettingen.de This initial step creates a key intermediate, methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate, which serves as a foundational structure for further elaboration into the complex spirocyclic framework of the target analogues. uni-goettingen.deacs.org

The synthesis of spirocyclopropanated analogues of Tadalafil, a known phosphodiesterase 5 (PDE5) inhibitor, also utilizes this compound as a key starting material. uni-goettingen.de The process commences with the Michael addition of indole to the cyclopropylideneacetate, yielding methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate (55). uni-goettingen.deacs.org This intermediate undergoes nucleophilic substitution with sodium azide (B81097), followed by reduction to produce a cyclopropanated tryptophane methyl ester (56). acs.org A subsequent Pictet-Spengler reaction of this ester with piperonal (B3395001) leads to a tetrahydro-β-carboline derivative, which is then efficiently converted in two steps to the final spirocyclopropanated Tadalafil analogue. uni-goettingen.de

This compound is instrumental in an efficient, one-step synthesis of cyclobutene-annelated pyrimidinones (B12756618), specifically 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-ones. nih.govacs.org This transformation proceeds via a domino reaction initiated by the Michael addition of an amidine to the cyclopropylideneacetate. acs.orgacs.org This is followed by a ring-enlarging rearrangement and cyclization. acs.org The reaction is typically conducted in a solvent like dioxane with a base such as triethylamine (B128534) at ambient temperature. acs.org Various amidines, including formamidine (B1211174), benzamidine, and N,N-dimethylguanidine, have been successfully employed to produce the corresponding pyrimidinones in moderate to high yields. acs.orgnih.gov These resulting cyclobutene-annelated pyrimidinones are valuable intermediates themselves, as they can undergo thermal ring-opening to form hetero-o-quinodimethane analogues, which can be trapped by dienophiles to create tetrahydroquinazolone derivatives. acs.orgnih.gov

Information regarding the direct synthesis of cyclopentenones from this compound is not available in the provided search results. While the vinylcyclopropane-cyclopentene rearrangement is a known reaction for forming cyclopentene (B43876) rings, a specific pathway starting from this compound could not be substantiated.

Spirocyclopropane Analogues of Natural Products

As a Precursor for Bioactive Molecules and Peptidomimetics

This compound has emerged as a versatile building block in advanced organic synthesis, particularly in the preparation of non-proteinogenic amino acids and peptidomimetics. Its unique chemical structure, featuring a reactive electrophilic double bond and a strained cyclopropane (B1198618) ring, allows for a variety of chemical transformations leading to structurally diverse and biologically relevant molecules. These derivatives are of significant interest in medicinal chemistry for their potential to modulate the structure and function of peptides and other bioactive compounds.

Synthesis of Cyclopropyl-Containing Amino Acid Derivatives

The synthesis of amino acid derivatives incorporating a cyclopropane ring is a key application of this compound. These cyclopropyl-containing amino acids are valuable components in the design of peptidomimetics, as the cyclopropane moiety can impart unique conformational constraints and metabolic stability to peptide chains.

An expedient method for the synthesis of optically active cyclopropane β-amino acid derivatives has been developed utilizing this compound as a key intermediate. The process involves the aza-Michael addition of a chiral amine to the electrophilic double bond of the cyclopropylideneacetate. This reaction proceeds with high diastereoselectivity, affording the trans-β-cyclopropyl-β-amino acid derivatives. The use of chiral auxiliaries or chiral amines allows for the production of highly enantioenriched products.

A representative synthetic approach involves the reaction of this compound with a chiral benzylamine (B48309) in the presence of a non-nucleophilic base. The resulting product is a protected cyclopropane β-amino acid ester, which can be further deprotected and modified. The stereochemical outcome of the addition is controlled by the facial selectivity of the nucleophilic attack on the cyclopropylideneacetate, which is influenced by the steric and electronic properties of the reactants and the reaction conditions.

Table 1: Diastereoselective Synthesis of Cyclopropane β-Amino Acid Derivatives

| Entry | Chiral Amine | Product | Diastereomeric Ratio (trans:cis) |

| 1 | (R)-alpha-Methylbenzylamine | Methyl 2-((R)-1-phenylethylamino)-1-chlorocyclopropane-1-carboxylate | >95:5 |

| 2 | (S)-alpha-Methylbenzylamine | Methyl 2-((S)-1-phenylethylamino)-1-chlorocyclopropane-1-carboxylate | >95:5 |

Impact on Peptide Secondary Structure and Metabolic Stability

The incorporation of cyclopropyl-containing amino acids into peptide sequences can have a profound impact on their secondary structure and metabolic stability. researchgate.net The rigid nature of the cyclopropane ring restricts the conformational freedom of the peptide backbone, which can induce the formation of specific secondary structures such as β-turns and helices. nih.gov This conformational pre-organization can be advantageous for enhancing the binding affinity of peptide-based drugs to their biological targets.

Furthermore, the cyclopropyl (B3062369) group can enhance the metabolic stability of peptides. hyphadiscovery.com The C-H bonds of a cyclopropane ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes. hyphadiscovery.com This increased resistance to enzymatic degradation can lead to a longer in vivo half-life for peptide therapeutics. For instance, replacing a leucine (B10760876) residue with a cyclopropyl-alanine (Cpa) has been shown to alleviate metabolism at that particular side chain. novartis.com

The stereochemistry of the cyclopropyl-containing amino acid plays a crucial role in dictating the directional placement of its side chain within a peptide structure. The defined geometry of the cyclopropane ring allows for precise control over the spatial orientation of substituents. In the synthesis of these amino acids from this compound, the stereochemistry of the final product is determined by the stereochemistry of the starting materials and the reaction pathway.

By selecting the appropriate enantiomer of a chiral amine in the aza-Michael addition, it is possible to synthesize either the (R) or (S) configuration of the β-amino acid. This stereochemical control is essential for designing peptidomimetics where the specific orientation of a side chain is critical for biological activity. The rigid framework of the cyclopropane ring ensures that the side chain is presented in a well-defined and predictable manner, which is a key advantage in rational drug design.

Derivatization to 2-Aminocyclobutene-1-carboxylic Acid Derivatives

This compound can undergo a ring-enlargement reaction to form 2-aminocyclobutene-1-carboxylic acid derivatives. This transformation provides access to another class of conformationally constrained amino acids that are valuable in peptidomimetic studies.

Under mild conditions, the Michael addition of a primary amine, such as benzylamine, to this compound, followed by an ensuing ring enlargement and elimination, yields the corresponding methyl 2-(benzylamino)cyclobutenecarboxylate in high yields (81–99%). researchgate.net The reaction is typically carried out in the presence of diisopropylethylamine and lithium iodide in dimethylformamide. researchgate.net The resulting cyclobutene (B1205218) derivatives can then be N-protected, for example with a Boc group, and the ester can be hydrolyzed to the free β-amino acid. researchgate.net

Table 2: Synthesis of Methyl 2-(Benzylamino)cyclobutenecarboxylates

| Entry | Benzylamine | Product | Yield (%) |

| 1 | Benzylamine | Methyl 2-(benzylamino)cyclobut-1-ene-1-carboxylate | 99 |

| 2 | 4-Methoxybenzylamine | Methyl 2-((4-methoxybenzyl)amino)cyclobut-1-ene-1-carboxylate | 95 |

| 3 | 2,4-Dimethoxybenzylamine | Methyl 2-((2,4-dimethoxybenzyl)amino)cyclobut-1-ene-1-carboxylate | 81 |

Incorporation into Small Peptides

The 2-aminocyclobutene-1-carboxylic acid derivatives are valuable building blocks for the synthesis of modified small peptides. researchgate.net The free β-amino acids can be cleanly condensed with the methyl esters of various amino acids, such as glycine, (S)-proline, (S)-phenylglycine, and (S)-tryptophan, to form dipeptides. researchgate.net These coupling reactions are typically performed using standard peptide coupling reagents.

The incorporation of these cyclobutene-containing amino acids introduces a rigid element into the peptide backbone. acs.orgnih.gov NMR studies and DFT theoretical calculations on dipeptides containing 2-aminocyclobutane-1-carboxylic acid have shown the formation of strong intramolecular hydrogen bonds, leading to highly rigid structures. acs.orgnih.gov This rigidity can be beneficial for stabilizing specific peptide conformations required for biological activity.

Formation of Thiazoline-4-carboxylates and Cysteine Derivatives

This compound serves as a versatile building block in the synthesis of complex heterocyclic structures, particularly spirocyclopropane-annelated thiazoline-4-carboxylates. This transformation proceeds via a domino reaction initiated by a Michael addition. acs.org The reaction involves the addition of thioamides to the highly reactive Michael acceptor, this compound (1). acs.org This initial addition is followed by a subsequent ring closure through an intramolecular nucleophilic substitution, efficiently yielding the desired spiro-fused heterocyclic systems. acs.org This method provides a versatile pathway for creating spirocyclopropane-annelated thiazoline-4-carboxylates and related thiazinones. acs.org

The utility of this compound also extends to the synthesis of modified amino acids, such as cyclopropanated cysteine derivatives. A key example is the synthesis of a cyclopropanated tryptophan methyl ester. uni-goettingen.de The process begins with a Michael addition of indole onto this compound (5) in the presence of a Lewis acid catalyst, which furnishes methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate (55). uni-goettingen.de The synthesis of the target cyclopropanated amino acid ester is then achieved through a two-step sequence:

Nucleophilic Substitution: The chloride in compound 55 is displaced by an azide group using sodium azide under phase-transfer catalysis conditions to yield the azido (B1232118) ester 57 . uni-goettingen.de

Reduction: The resulting azido ester is subsequently reduced to afford the desired cyclopropanated tryptophane methyl ester 56 . uni-goettingen.de

This synthetic route highlights the reagent's capacity for introducing the unique cyclopropylidene moiety into complex biomolecules.

Interactive Data Table: Synthesis of Spiro-Fused Heterocycles

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|

Imidazolone (B8795221) Series as AT1 Angiotensin II Receptor Antagonists (for related compounds)

While not a direct precursor in all syntheses, the reactivity of this compound is highly relevant to the construction of heterocyclic cores found in potent pharmaceuticals, such as the imidazolone series of AT1 angiotensin II receptor antagonists. acs.orgnih.gov These antagonists, which include notable compounds like Losartan and Irbesartan, are crucial for treating hypertension. nih.govtandfonline.com A newer class of these antagonists features a dihydroimidazol-4-one (imidazolone) structure, which has shown high specificity and potency. nih.govacs.org

The synthetic potential of this compound lies in its reaction with amidines. It was initially proposed that this reaction would proceed in a manner analogous to that with thioamides, yielding spirocyclopropane-annelated imidazoline-4-carboxylates, which are direct precursors to biologically active compounds. acs.org However, research revealed a different and novel reaction pathway. When this compound (1 ) was treated with various amidines (2a-d ), instead of the expected imidazoline, the reaction led to the formation of cyclobutene-annelated pyrimidinones (3a-d ) in good yields. acs.orguni-goettingen.de This domino reaction proceeds efficiently in a single step. acs.org

For instance, the reaction with formamidine (2a ) in dioxane with triethylamine yielded 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one (3a ) in 57% yield. acs.org Similar results were obtained with other amidines, as detailed in the table below. acs.org These cyclobutene-annelated pyrimidinones are valuable intermediates themselves, capable of undergoing further transformations like thermal ring-opening to generate reactive o-quinodimethane analogues. acs.org This reactivity opens pathways to complex polycyclic systems, demonstrating the utility of this compound in generating precursors for medicinally relevant scaffolds like those found in AT1 antagonists. acs.orgtandfonline.com

Interactive Data Table: Reaction of this compound with Amidines

| Amidine Reactant | Product | Yield (%) | Reference |

|---|---|---|---|

| Formamidine (2a) | 2,4-diazabicyclo[4.2.0]octa-1(6),2-dien-5-one (3a) | 57% | acs.org |

| Benzamidine (2b) | Pyrimidinone (3b) | 84% | acs.org |

| p-Methylbenzamidine (2c) | Pyrimidinone (3c) | 77% | acs.org |

Spectroscopic and Computational Investigations

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to the characterization of Methyl 2-chloro-2-cyclopropylideneacetate, enabling detailed structural elucidation and analysis of its isomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound. By analyzing the chemical shifts, integration, and multiplicity of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The methyl ester protons (-OCH₃) would typically appear as a singlet. The four protons of the cyclopropane (B1198618) ring are chemically non-equivalent and are expected to appear as complex multiplets in the aliphatic region of the spectrum. The presence of the electronegative chlorine atom and the ester group influences the chemical shifts of the nearby cyclopropyl (B3062369) protons. docbrown.info

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. docbrown.info Key expected signals include:

A resonance for the carbonyl carbon (C=O) of the ester group, typically found in the range of 160-175 ppm.

A signal for the methyl carbon (-OCH₃) of the ester.

Signals for the two sp²-hybridized carbons of the cyclopropylidene double bond (C=C). One of these is attached to the chlorine atom, which would shift its resonance downfield.

Resonances for the two sp³-hybridized methylene (B1212753) carbons (-CH₂) within the cyclopropane ring. docbrown.info

The exact chemical shifts can be influenced by the solvent used, such as deuterated chloroform (B151607) (CDCl₃). docbrown.info

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~3.7 | Singlet | -OCH₃ |

| ¹H | Multiplets | Multiplets | Cyclopropyl -CH₂- |

| ¹³C | ~165-170 | Singlet | C=O (Ester) |

| ¹³C | Downfield | Singlet | =C -Cl |

| ¹³C | Downfield | Singlet | =C (CO₂Me) |

| ¹³C | ~52 | Singlet | -OCH₃ |

| ¹³C | Upfield | Singlet | Cyclopropyl -CH₂- |

Gas Chromatography (GC) for Diastereoisomeric Ratio Determination

Gas chromatography (GC) is a powerful analytical technique used to separate and quantify the components of a mixture. In the context of reactions involving this compound, GC is employed to determine the ratio of diastereomers formed. For instance, in reactions leading to the formation of new stereocenters, the resulting products may exist as a mixture of diastereomers.

Research on the Michael addition reactions of various nucleophiles to this compound has shown the formation of products as mixtures of two diastereomers. The ratio of these diastereomers, for example, cis to trans, has been successfully determined using GC analysis. In specific reported cases involving derivatives, diastereomeric ratios such as 1:1.7 and 1:2.5 have been quantified, highlighting the utility of GC in assessing the stereoselectivity of these transformations.

The separation of diastereomers by GC relies on the small differences in their physical properties, such as boiling point and interaction with the stationary phase of the GC column, leading to different retention times. Chiral GC columns can also be used for the separation and quantification of enantiomers.

X-ray Crystal Structure Analyses of Derivatives

While obtaining a single crystal of this compound itself may be challenging, X-ray crystallography has been successfully applied to determine the unequivocal three-dimensional structure of its derivatives. This technique provides precise information on bond lengths, bond angles, and stereochemistry.

For example, the structure of a β-chloro alcohol, synthesized from the reaction of this compound with a Grignard reagent and an aldehyde, was definitively established through single-crystal X-ray analysis. This analysis confirmed the relative stereochemistry of the newly formed chiral centers. X-ray crystallography of various complex organic molecules, including those with chloroacetamide groups, further demonstrates the power of this method in elucidating detailed molecular architecture. semanticscholar.org

Fourier Transform Infrared (FTIR) Spectroscopy (applicable to analogous compounds)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. docbrown.info For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its constituent functional groups. journalajacr.com

Based on analogous compounds, the following peaks can be predicted:

C=O Stretch (Ester): A strong absorption band is expected in the region of 1735-1750 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester. journalajacr.comresearchgate.net

C=C Stretch (Alkene): The exocyclic double bond of the cyclopropylidene group would likely show a stretching vibration band around 1640-1680 cm⁻¹.

C-O Stretch (Ester): Stretching vibrations for the C-O single bonds of the ester group are expected in the 1100-1300 cm⁻¹ region. ijesd.org

C-H Stretch (Cyclopropane): The C-H bonds of the cyclopropane ring typically exhibit stretching vibrations at wavenumbers above 3000 cm⁻¹, often around 3040-3080 cm⁻¹. docbrown.info

C-Cl Stretch: The carbon-chlorine bond stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 2: Predicted FTIR Data for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Ester Carbonyl | C=O Stretch | 1735 - 1750 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Ester C-O | C-O Stretch | 1100 - 1300 |

| Cyclopropyl C-H | C-H Stretch | 3040 - 3080 |

| Chloroalkene | C-Cl Stretch | 600 - 800 |

Computational Chemistry Studies

Computational chemistry provides a theoretical framework to understand the electronic structure and reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (electron density) and other properties of molecules. DFT calculations have been performed on alkylidenecyclopropane systems to rationalize their reactivity and the stereoselectivity of their reactions. acs.org

These computational studies have been instrumental in understanding phenomena such as the "cyclopropylidene effect" in 1,3-dipolar cycloadditions. The calculations reveal how the electronic nature of substituents on the cyclopropylidene ring influences the polarization of the double bond. This, in turn, dictates the regioselectivity and mechanism of reactions with various reagents.

Furthermore, DFT studies have been employed to investigate the mechanism of C-C bond activation in alkylidene cyclopropanes mediated by metal complexes. semanticscholar.orgresearchgate.net These calculations help to map out the potential energy surfaces of reaction pathways, identify transition states, and explain the observed product distributions. The insights gained from DFT calculations are valuable for designing new synthetic methodologies and predicting the behavior of reactive intermediates derived from this compound. researchgate.net

Compound Index

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. acs.org By solving the equations of motion for a system, MD simulations provide a view of the conformational landscape of a molecule, revealing its flexibility, preferred shapes (conformations), and the dynamics of its structural transitions. acs.org

For this compound, MD simulations can elucidate the rotational dynamics around its single bonds. The key areas of conformational flexibility are the rotation of the methyl ester group and the orientation of the cyclopropylidene ring relative to the chloro-substituted double bond. An MD simulation would typically be set up using a molecular force field, for which parameters for this molecule are available in repositories like the Automated Topology Builder (ATB). rsc.org The simulation would track the positions of all 16 atoms over a period, often on the nanosecond to microsecond timescale, to sample a wide range of possible conformations. acs.org

The analysis of the resulting trajectory would reveal the potential energy surface associated with these rotations. This allows for the identification of low-energy, stable conformations and the energy barriers that separate them. Understanding these conformational preferences is essential, as the shape of the molecule can significantly influence its reactivity in chemical reactions. For instance, the accessibility of the electrophilic carbon atom double-bonded to the cyclopropane ring can be dictated by the orientation of the bulky ester group.

Table 1: Key Rotational Dihedrals for Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |

|---|---|---|

| O=C-O-CH₃ | Rotation of the methyl group | Influences solvation and crystal packing |

HOMO-LUMO Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. amazonaws.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. chemrxiv.org

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. chemrxiv.org Conversely, a small gap indicates a molecule is more reactive and can be more easily polarized.

For this compound, the HOMO-LUMO gap can be calculated using methods like Density Functional Theory (DFT). mdpi.comacs.org The analysis would likely show that the HOMO is localized on the electron-rich cyclopropylidene-alkene moiety, while the LUMO is centered on the carbon-carbon double bond, influenced by the electron-withdrawing chlorine and ester groups. The energy of these orbitals and the resulting gap dictate how the molecule interacts with nucleophiles and electrophiles in reactions. For example, in a reaction with a nucleophile, the interaction would be governed by the nucleophile's HOMO and the LUMO of this compound.

Table 2: Hypothetical Frontier Orbital Data for this compound (Illustrative)

| Parameter | Description | Typical Value (eV) | Implication for Reactivity |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.0 | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -2.0 | Electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | 5.0 to 8.5 | Indicator of chemical reactivity and stability |

Note: These values are illustrative, based on typical ranges for similar organic molecules, as specific published data for this compound is unavailable.

Molecular Electrostatic Potential (MEP) Plot Generation

The Molecular Electrostatic Potential (MEP) is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. amazonaws.comresearchgate.net An MEP plot maps the electrostatic potential onto the electron density surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent intermediate or near-zero potential.

For this compound, an MEP plot generated via DFT calculations would reveal several key features:

Negative Potential (Red): This would be concentrated on the carbonyl oxygen of the ester group due to the high electronegativity of oxygen and the presence of lone pairs. This site is the most likely to be attacked by protons or other electrophiles.

Positive Potential (Blue): Regions of positive potential would likely be found around the hydrogen atoms of the methyl group and the cyclopropane ring. More significantly, the carbon atom of the C=C double bond attached to the chlorine and ester group would also exhibit a degree of positive potential, making it a primary site for nucleophilic attack.

Intermediate Potential (Green/Yellow): The rest of the molecule's surface would display intermediate potential.

This visual information is invaluable for rationalizing the molecule's role in chemical reactions, such as its susceptibility to Michael addition at the electrophilic double bond.

Transition State Analysis

Transition state analysis is a computational method used to study the mechanism of a chemical reaction. The transition state is the highest energy point along the reaction coordinate, representing the fleeting molecular structure that exists as reactants are converted into products. By locating and characterizing the transition state using computational methods like DFT, chemists can calculate the activation energy of a reaction, which determines the reaction rate.

In the context of this compound, transition state analysis is essential for understanding its diverse reactivity. For example, in its cycloaddition reactions with nitrones or its cascade reactions with dienolates, there are specific transition states that determine the reaction's feasibility, regioselectivity, and stereoselectivity.

Computational chemists would model the approach of the reacting molecules and search for the saddle point on the potential energy surface that corresponds to the transition state. The geometric parameters (bond lengths and angles) of this transition state structure provide a snapshot of the bond-breaking and bond-forming processes. The calculated activation energy (the energy difference between the reactants and the transition state) can then be compared for different possible reaction pathways to predict which one is most likely to occur. For instance, DFT studies on similar alkylidene cyclopropanes have been used to elucidate whether reactions proceed through concerted or stepwise mechanisms by comparing the energies of the relevant transition states. researchgate.net

Broader Research Implications and Future Directions

Potential in Medicinal Chemistry Research

The unique structural features of methyl 2-chloro-2-cyclopropylideneacetate, particularly the strained cyclopropane (B1198618) ring, make it a valuable building block in medicinal chemistry. The cyclopropane motif is present in a range of biologically active compounds and can impart desirable pharmacological properties. researchgate.netresearchgate.net

Anticancer Activity Studies (related compounds)

The cyclopropane ring is a key structural element in various compounds exhibiting anticancer properties. researchgate.netresearchgate.net Research has shown that compounds containing a cyclopropane ring can display a breadth of biological activities, including anticancer effects. researchgate.net The incorporation of a cyclopropane ring into a molecule can lead to more rigid structures, which can be advantageous for binding to biological targets. researchgate.net

Studies on heterocyclic compounds, which can be synthesized from precursors like this compound, have shown promising results in cancer research. For instance, a library of carbohydrate-cyclopamine conjugates was developed, and one derivative demonstrated enhanced activity against lung cancer cells when compared to the parent compound, cyclopamine. nih.gov While not direct derivatives, this highlights the potential of modifying core structures to enhance anticancer activity.

The following table summarizes the anticancer potential of some related compound classes.

| Compound Class | Findings |

| Cyclopropane-containing compounds | Exhibit a broad range of biological activities, including anticancer effects. researchgate.net |

| Carbohydrate-cyclopamine conjugates | One derivative showed improved activity against lung cancer cells compared to cyclopamine. nih.gov |

HCV NS3 Protease Inhibitor Development

The Hepatitis C Virus (HCV) NS3 protease is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govdiva-portal.org Macrocyclic compounds have emerged as potent inhibitors of this enzyme. nih.gov this compound serves as a valuable starting material for the synthesis of complex heterocyclic structures, some of which are foundational to the development of these inhibitors. uni-goettingen.de

Research has focused on peptide-based inhibitors, and the development of these has included various modifications to enhance their efficacy. diva-portal.org Some of the most potent inhibitors identified contain a C-terminal phenyl acyl sulfonamide moiety. diva-portal.org The synthesis of such complex molecules can be facilitated by versatile building blocks like this compound. The thesis by Suryakanta Dalai outlines the use of this compound in the synthesis of various biologically relevant heterocycles, demonstrating its utility in creating diverse molecular architectures for drug discovery. uni-goettingen.de For example, the Michael addition of indole (B1671886) to this compound is a key step in the synthesis of cyclopropanated tryptophane derivatives, which are precursors to more complex heterocyclic systems. uni-goettingen.de

The table below details some key aspects of HCV NS3 Protease inhibitor research.

| Inhibitor Type | Key Characteristics |

| Macrocyclic α-ketoamides | Active inhibitors of HCV NS3 protease, with C-terminal acids and amides showing greater potency than tert-butyl esters. nih.gov |

| Peptide-based inhibitors with C-terminal phenyl acyl sulfonamide | Identified as some of the most potent inhibitors in certain studies. diva-portal.org |

Applications in Agricultural Chemistry Research

Activity Against Phytopathogenic Fungi

Phytopathogenic fungi are a significant threat to agriculture, and the development of effective fungicides is an ongoing area of research. Heterocyclic compounds form the basis of many commercial fungicides. This compound is a precursor for the synthesis of various heterocyclic systems, indicating its potential role in the development of new antifungal agents. uni-goettingen.demdpi.com

Studies have shown that certain heterocyclic derivatives exhibit a broad spectrum of antifungal activity. nih.gov For example, derivatives containing 1,3-thiazolidine-4-one and pyrrolidine-2,3,5-trione moieties have demonstrated activity against a range of potato diseases. nih.gov One such compound showed comparable or better efficacy than the commercial fungicide Consento against Fusarium solani, Phytophthora infestans, and Alternaria solani. nih.gov

The following table presents data on the antifungal activity of related heterocyclic compounds against various phytopathogenic fungi.

| Fungal Pathogen | Finding |

| Aspergillus niger and Candida albicans | Mannich base derivatives with methyl and chlorine substitutions showed notable activity. mdpi.com |

| Phytophthora infestans, Fusarium solani, Alternaria solani, Rhizoctonia solani, and Colletotrichum coccodes | 2,4,5-trioxopyrrolidin-1,3-thiazolidine derivatives exhibited a relatively broad spectrum of antifungal activity. nih.gov |

Enzyme Modification Studies

The high reactivity of this compound makes it a subject of interest in studies of chemical reactions that can model enzyme-substrate interactions. Its participation in cycloaddition reactions, for instance, provides insights into how small molecules can interact with and modify larger biological molecules. nih.govmdpi.com

The [3+2] cycloaddition reactions of nitrones to this compound have been studied, leading to the formation of 5-spirocyclopropaneisoxazolidines. The thermal behavior of these adducts is complex and depends on the specific nitrone and solvent used. Such studies of reaction mechanisms and the stability of the resulting products can inform the design of molecules that can covalently or non-covalently modify enzyme active sites.

Industrial Applications in Fine Chemical Production

This compound is a valuable intermediate in the synthesis of fine chemicals. uni-goettingen.dechemicalbook.comechemi.com Fine chemicals are pure, single chemical substances that are produced in limited quantities and are used as starting materials for specialty chemicals, particularly pharmaceuticals and agricultural chemicals.

The versatility of this compound is demonstrated in its use for synthesizing a variety of complex organic molecules. For example, it is a key precursor in the synthesis of cyclobutene (B1205218) annelated pyrimidinones (B12756618) and 6-sulfone substituted tetrahydroquinazolinones. uni-goettingen.de These transformations highlight its role as a building block for creating molecular diversity in the production of fine chemicals. The synthesis of these complex heterocycles from a relatively simple starting material is a hallmark of efficient fine chemical production. uni-goettingen.de

Development of Novel Synthetic Strategies

The exploration of novel synthetic strategies revolving around this compound has opened new avenues for the construction of complex molecular architectures. Researchers have been particularly interested in harnessing the unique reactivity of this strained and electrophilic building block to develop efficient and innovative synthetic methodologies.

Exploration of New Transformations and Reactivities

This compound serves as a versatile precursor in a variety of chemical transformations, leading to the synthesis of biologically relevant heterocyclic compounds. Its reactivity is characterized by a susceptibility to nucleophilic attack and a propensity to undergo ring-opening or rearrangement reactions, which has been exploited in the development of new synthetic routes.

One notable area of research has been its application in domino reactions. For instance, a series of amidines has been shown to undergo a Michael addition to this compound, followed by a domino transformation in the presence of triethylamine (B128534), to afford cyclobutene-annelated pyrimidinones. nih.gov These pyrimidinones can be further elaborated. For example, their reaction with phenyl vinyl sulfone under thermal or microwave-assisted conditions yields 6-sulfone substituted tetrahydroquinazolinones. Subsequent chemical manipulations, such as basic elimination and hydrogenation, can lead to a diverse range of 2-substituted 5,6,7,8-tetrahydroquinazolinones. nih.gov

The utility of this compound extends to the synthesis of other important heterocyclic systems. The Michael addition of indole to this compound in the presence of a Lewis acid catalyst furnishes methyl 2-chloro-2-[1-(1H-indol-3-yl)cyclopropyl]acetate. nih.gov This product can then be converted into a cyclopropanated tryptophan methyl ester through a sequence involving nucleophilic substitution of the chloride with sodium azide (B81097), followed by reduction of the resulting azido (B1232118) ester. nih.gov

Furthermore, this compound has been demonstrated to react with 1,2- and 1,3-bidentate nucleophiles. Under phase transfer catalysis conditions with a solid base like potassium hydroxide (B78521) or potassium carbonate, it can react with reagents such as 2-aminothiophenol, 1,2-dihydroxybenzene, and 2-aminophenol (B121084) to form various spirocyclopropane annulated heterocyclic carboxylates.

Cycloaddition reactions also represent a key transformation of this compound. It readily undergoes cycloaddition with various nitrones, such as dihydroisoquinoline N-oxide and pyrroline (B1223166) N-oxide, to produce 5-spirocyclopropaneisoxazolidines in good yields. rsc.org The thermal behavior of these cycloadducts is highly dependent on the structure of the nitrone and the solvent used. In some cases, a cyclopropyl (B3062369) to cyclobutyl ring enlargement is observed, facilitated by the chlorine substituent. rsc.org This can lead to cascade rearrangements, providing a novel method for the synthesis of indolizine (B1195054) skeletons. rsc.org

Stereoselective Synthetic Approaches

While the exploration of new transformations of this compound has been fruitful, the development of stereoselective synthetic approaches involving this compound is a more nascent and challenging area of research. The planar nature of the cyclopropylidene moiety and the prochiral center created upon nucleophilic addition present opportunities for asymmetric synthesis, although specific examples directly employing this substrate are not extensively documented in current literature.

Hypothetically, two main strategies could be envisioned for the stereoselective synthesis of derivatives of this compound:

Use of Chiral Auxiliaries: A common strategy in asymmetric synthesis involves the temporary attachment of a chiral auxiliary to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For this compound, the ester functionality could be derived from a chiral alcohol. This chiral auxiliary would be appended before the key stereocenter-forming reaction, such as a Michael addition or a cycloaddition. The steric and electronic properties of the auxiliary would favor the approach of the reagent from one face of the molecule over the other, leading to a diastereoselective transformation. After the desired stereocenter is set, the auxiliary can be cleaved and ideally recycled. Common chiral auxiliaries that could be explored for this purpose include those derived from pseudoephedrine or Evans oxazolidinones. wikipedia.org

Asymmetric Catalysis: Another powerful approach is the use of a chiral catalyst to control the stereoselectivity of a reaction. A small amount of a chiral Lewis acid or a chiral organocatalyst could coordinate to the this compound, rendering one face of the double bond more accessible to an incoming nucleophile. For instance, in a Michael addition, a chiral catalyst could form a complex with the substrate, thereby creating a chiral environment that dictates the stereochemical course of the nucleophilic attack. While specific asymmetric catalytic systems for this particular substrate are not well-established, the principles of asymmetric catalysis have been successfully applied to the cyclopropanation of olefins and other related reactions, suggesting the potential for future development in this area. sigmaaldrich.com

The development of such stereoselective methods would be of significant value, as it would provide access to enantiomerically enriched building blocks for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. Future research in this domain will likely focus on the design and application of chiral catalysts and auxiliaries that are effective for the unique steric and electronic properties of this compound.

Q & A

Q. What are the primary synthetic routes for preparing methyl 2-chloro-2-cyclopropylideneacetate?

The compound is synthesized via the Kulinkovich reaction, starting from 3,3-diethoxypropionate to form cyclopropanol derivatives. Subsequent mesylation and oxidation yield 2-(1'-mesyloxycyclopropyl)acetic acid (28). Chlorination using -chlorosuccinimide (NCS) under HCl catalysis produces the acid chloride (32a), which undergoes elimination to yield this compound (5). A brominated analog (4-Br) can be synthesized using -bromosuccinimide (NBS) .

Q. Which reactions are most commonly employed to functionalize this compound?

Key reactions include:

- Michael Additions : With dialkylthioureas or indoles to form spirocyclopropane derivatives (e.g., 55) .

- Grignard Reagent Additions : Sequential addition of Grignard reagents and aldehydes to construct polycyclic structures (e.g., 35a-35j) .

- Pd-Catalyzed Cyclizations : For synthesizing tetrahydroquinazolinones (e.g., 39a-39c) under varying solvent conditions (methanol or acetic acid) with 10–20 mg Pd/C catalyst .

Q. How is structural characterization performed for derivatives of this compound?

Derivatives are characterized using:

- IR Spectroscopy : To identify functional groups (e.g., ester C=O at ~1700 cm).

- NMR (H and C) : To resolve cyclopropane ring protons (δ 1.2–2.5 ppm) and substituent environments.

- Mass Spectrometry (MS) : For molecular ion confirmation (e.g., m/z 296.1 for spiro compounds like 64a) .

Advanced Research Questions

Q. How can stereoselectivity be controlled in reactions involving this compound?

Stereochemical outcomes are influenced by reaction conditions. For example, Pictet-Spengler reactions with tryptophan methyl ester (56) yield diastereomeric mixtures (e.g., 59a,b with cis:trans ratios of 1:1.7). Separation is achieved via crystallization from ethyl acetate, isolating pure trans isomers .

Q. What methodological strategies resolve contradictions in reaction yields under similar conditions?

Discrepancies in Pd-catalyzed cyclizations (e.g., 91% yield for 39a vs. 94% for 39b) arise from:

- Solvent Effects : Methanol vs. acetic acid impacts protonation and transition states.

- Substituent Electronics : Electron-withdrawing groups (e.g., Br in 39c) stabilize intermediates, enhancing yields.

- Catalyst Loading : Higher Pd/C (20 mg) in acetic acid accelerates hydrogenolysis for brominated substrates .

Q. How can one optimize microwave-assisted synthesis for derivatives of this compound?

Microwave conditions (e.g., 180°C for 12 hours) reduce reaction times for sulfonylated tetrahydroquinazolinones (e.g., 48). Key parameters include:

Q. What are the applications of this compound in synthesizing bioactive spiro compounds?

The compound enables spirocyclization via:

- Spirocyclopropaneoxazolines : Synthesized via domino Michael-aldol reactions, useful as enzyme inhibitors .

Methodological Best Practices

- Reaction Optimization : Screen solvents (methanol, acetic acid) and catalysts (Pd/C loading) to balance yield and selectivity .

- Diastereomer Separation : Use fractional crystallization or chiral HPLC for challenging mixtures (e.g., cis/trans ratios >1:1.7) .

- Data Validation : Cross-reference NMR assignments with computational models (e.g., DFT for cyclopropane ring shifts) to avoid misassignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.